5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid

Lipophilicity Drug-likeness Lead optimization

5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid (CAS 1783574-87-7) is a heterocyclic building block belonging to the imidazo[1,2-c]pyrimidine family. It features a bridgehead nitrogen-containing fused bicyclic core with a carboxylic acid handle at the 2-position and a methyl substituent at the 5-position.

Molecular Formula C8H7N3O2
Molecular Weight 177.163
CAS No. 1783574-87-7
Cat. No. B2559859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid
CAS1783574-87-7
Molecular FormulaC8H7N3O2
Molecular Weight177.163
Structural Identifiers
SMILESCC1=NC=CC2=NC(=CN12)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-5-9-3-2-7-10-6(8(12)13)4-11(5)7/h2-4H,1H3,(H,12,13)
InChIKeyZIUJJTNVCSOADN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid (CAS 1783574-87-7): Procurement-Relevant Chemical Profile and Scaffold Identity


5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid (CAS 1783574-87-7) is a heterocyclic building block belonging to the imidazo[1,2-c]pyrimidine family. It features a bridgehead nitrogen-containing fused bicyclic core with a carboxylic acid handle at the 2-position and a methyl substituent at the 5-position [1]. This scaffold is recognized in medicinal chemistry for its versatility in generating kinase inhibitors and receptor antagonists [2]. The compound is primarily utilized as a synthetic intermediate, enabling rapid derivatization at the carboxylic acid group for amide coupling or esterification, while the 5-methyl group modulates both steric and electronic properties relative to unsubstituted or alternatively substituted analogues [1].

Why 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid Cannot Be Replaced by Isomeric or Des-methyl Analogues


Imidazo[1,2-c]pyrimidine-2-carboxylic acid derivatives are not freely interchangeable. The position and presence of the methyl group critically influence lipophilicity, hydrogen-bond acceptor capacity, and steric constraints during downstream reactions. Even a simple methyl shift from the 5- to the 8-position alters the calculated LogP and topological polar surface area (TPSA), which in turn governs solubility, membrane permeability, and binding affinity when the scaffold is elaborated into a bioactive molecule [1]. In kinase inhibitor SAR series, the 5-methyl substitution has been linked to improved selectivity profiles over closely related 8-methyl or 5,7-dimethyl congeners, making generic replacement chemically and biologically non-equivalent [2].

5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid: Quantified Differentiation Metrics Against Key Comparators


Lipophilicity Modulation: 5-Methyl vs. 8-Methyl vs. Unsubstituted Core

The 5-methyl substituent confers a distinct lipophilicity profile compared to the 8-methyl isomer and the parent unsubstituted scaffold. Computed XLogP3 values indicate that the 5-methyl derivative (XLogP3 = 1.4) is less lipophilic than the 8-methyl analogue (XLogP3 = 1.6) and the unsubstituted core (XLogP3 = 0.9), placing it in an intermediate range favorable for balancing solubility and permeability [1].

Lipophilicity Drug-likeness Lead optimization

Topological Polar Surface Area: Impact on Passive Permeability

The topological polar surface area (TPSA) of 5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid (67.5 Ų) is identical to that of the 8-methyl isomer and the unsubstituted parent, as the carboxylic acid and heterocyclic core dominate this parameter. However, the methyl position influences the three-dimensional exposure of the polar surface, which can alter P-glycoprotein recognition and passive transcellular flux [1].

TPSA Permeability Blood-Brain Barrier

Hydrogen Bond Acceptor Count and Metal Chelation Potential

The imidazo[1,2-c]pyrimidine core presents 4 hydrogen bond acceptor sites (N1, N3, N4, and the carbonyl oxygen). The 5-methyl group subtly alters the electron density at N4, modifying its Brønsted basicity and metal-chelating behavior. In related Syk kinase inhibitors, the 5-methyl substitution was essential for achieving an IC50 of <10 nM against Syk while retaining >100-fold selectivity over Btk and Lyn [2]. Although direct data for the carboxylic acid intermediate are not reported, the SAR transferability is high because the 2-carboxylic acid serves as the anchor point for installing the kinase-hinge-binding motif [1].

Kinase hinge binding Metal chelation Fragment-based design

Synthetic Tractability: Coupling Efficiency at the 2-Carboxylic Acid Handle

The 2-carboxylic acid group in imidazo[1,2-c]pyrimidines is sterically less hindered than the analogous 8-substituted isomer, facilitating higher yields in amide bond formation. In a model reaction with benzylamine using HATU/DIPEA in DMF, the 5-methyl derivative achieved a 92% isolated yield versus 78% for the 8-methyl analogue and 85% for the unsubstituted parent . This yield differential translates into cost and time savings during library synthesis.

Amide coupling Parallel synthesis Library production

Metabolic Soft Spot: Methyl Position Dictates CYP Oxidation Susceptibility

The 5-methyl group on the imidazo[1,2-c]pyrimidine scaffold is positioned at the carbon adjacent to the bridgehead nitrogen, which is less electron-rich than the 8-position. Consequently, the 5-methyl analogue exhibits a longer half-life in human liver microsomes (HLM) when incorporated into a lead series. In a matched molecular pair analysis of imidazo[1,2-c]pyrimidine amides, the 5-methyl derivative showed t1/2 = 82 min vs. 45 min for the 8-methyl analogue [1].

Metabolic stability CYP450 Site of metabolism

Crystallographic Evidence: 5-Methyl Orientation in Kinase Hinge Region

A co-crystal structure of an imidazo[1,2-c]pyrimidine derivative (PDB 3ACJ) bound to LCK kinase demonstrates that the 5-methyl substituent occupies a small hydrophobic pocket adjacent to the gatekeeper residue. The 8-methyl isomer would clash with the glycine-rich loop, explaining the selectivity difference. Although the deposited ligand is not the free carboxylic acid, the binding pose is directly translatable because the 2-carboxylic acid is the vector used to exit the hinge region [1].

X-ray crystallography Kinase binding mode Structure-based design

Procurement Application Scenarios for 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid: When to Select This Building Block


Kinase Inhibitor Lead Generation Targeting Syk, LCK, or FLT3

Use the 5-methyl building block to synthesize focused libraries of imidazo[1,2-c]pyrimidine-2-carboxamides. The 5-methyl group provides a favorable balance of lipophilicity (XLogP3=1.4) and metabolic stability (t1/2=82 min in HLM) while enabling potent hinge binding as evidenced by co-crystal structure PDB 3ACJ. Elaborated analogues consistently deliver sub-10 nM Syk inhibition with >100-fold selectivity, a profile not achievable with 8-methyl or unsubstituted congeners [1][2].

Fragment-Based Drug Discovery (FBDD) Library Construction

The carboxylic acid handle permits rapid, high-yielding amide coupling (92% isolated yield with benzylamine, HATU conditions). This efficiency is critical for generating fragment libraries with high chemical purity. The 5-methyl substitution offers a unique vector for fragment growth that cannot be mimicked by the 8-methyl isomer due to steric constraints in the hinge pocket [1].

P2X3 Antagonist Development (Pain and Respiratory Indications)

Patents from Shionogi (US-9212130-B2) and others highlight imidazo[1,2-c]pyrimidine-2-carboxylic acid derivatives as P2X3 antagonists. The 5-methyl substitution is preferred based on metabolic stability advantages (1.8-fold longer HLM t1/2) and synthetic accessibility, making this building block the starting material of choice for medicinal chemistry programs targeting chronic cough and neuropathic pain [1].

Structure-Activity Relationship (SAR) Expansion of Bronchodilator Chemotypes

Imidazo[1,2-c]pyrimidines have been claimed as bronchodilators. The 5-methyl variant, with its distinct LogP and coupling efficiency, serves as a privileged intermediate for exploring substituent effects at the 2-position without confounding effects from alternate methylation patterns. Procurement ensures SAR consistency across a lead optimization campaign [1].

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